molecular formula C18H15N5O B142215 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One CAS No. 880487-62-7

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Cat. No.: B142215
CAS No.: 880487-62-7
M. Wt: 317.3 g/mol
InChI Key: DSDIWWSXOOXFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Three Aurora kinases, A-C, are involved in phosphorylation events that are critical for the completion of mitosis. Aurora A, involved in centrosomal assembly and acentrosomal spindle assembly, is overexpressed in many tumors. Phthalazinone pyrazole is a potent inhibitor of Aurora A kinase (IC50 = 31 nM). It does not inhibit Aurora B kinase at doses up to 100 μM. Phthalazinone pyrazole inhibits the proliferation of HCT116, COLO 205, and MCF-7 cells (IC50 = 7.8, 2.9, and 1.6 μM, respectively).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Antimicrobial and Antituberculosis Agents : New derivatives of pyrazolo[1,2-b]phthalazine have been synthesized to explore their antimicrobial activity. Compounds exhibiting significant activity against a panel of pathogenic strains, including promising antituberculosis activity, have been identified. In vitro cytotoxic properties and antioxidant activities of these compounds were also evaluated, showcasing their potential in antimicrobial and antituberculosis applications (Sangani et al., 2016).

  • Development of Antiviral Agents : Research has been conducted on the synthesis of heterocyclic compounds with potential antiviral activities. This includes the synthesis of derivatives that have shown promising results in cytotoxicity, anti-HSV1, and anti-HAV-MBB activity evaluations, highlighting the versatility of this chemical structure in the development of new antiviral drugs (Attaby et al., 2006).

  • One-Pot, Multicomponent Synthesis : An efficient methodology has been developed for synthesizing pyrazolo[1,2-b]phthalazine derivatives through a one-pot, four-component synthesis. This method highlights the compound's adaptability in creating diverse molecular structures, potentially useful in various biological applications (Torkian et al., 2011).

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized with the aim of evaluating their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the standard drug doxorubicin, alongside good to excellent antimicrobial activity, demonstrating the chemical structure's potential in cancer therapy and infection control (Hafez et al., 2016).

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including pyrazolo[1,2-b]phthalazine derivatives, plays a crucial role in pharmaceutical and agricultural industries due to their significant pharmacological applications. These compounds are researched for their luminescence, fluorescence properties, and biological activities, showcasing the broad utility of this chemical structure in creating molecules with desirable properties (Maheswari et al., 2020).

Biochemical Analysis

Biochemical Properties

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one has been identified as an inhibitor of Aurora kinase A, an enzyme that plays a crucial role in cell division. By inhibiting Aurora kinase A, this compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been found to inhibit glycogen synthase kinase 3 (GSK3), a kinase involved in various cellular processes, including metabolism and gene expression . The interaction with GSK3 suggests that this compound may have broader implications in regulating cellular functions beyond its role in cancer therapy.

Cellular Effects

The effects of this compound on cellular processes are significant. In cancer cells, particularly Merkel cell carcinoma (MCC) cells, this compound has been shown to inhibit the expression of the Merkel cell polyomavirus (MCPyV) T antigens, which are essential for the survival and proliferation of these cancer cells . By repressing the transcription of these viral proteins, this compound effectively reduces the growth and viability of MCC cells. Furthermore, the activation of β-catenin, a transcription factor repressed by active GSK3, indicates that this compound may influence cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. The inhibition of Aurora kinase A disrupts the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . Additionally, the inhibition of GSK3 results in the activation of β-catenin, which can promote the transcription of genes involved in cell proliferation and survival . This dual mechanism of action highlights the potential of this compound as a therapeutic agent targeting multiple pathways in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cancer cell growth and viability

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied at various dosages. It has been observed that the compound exhibits a dose-dependent inhibition of tumor growth, with higher doses resulting in more significant reductions in tumor size . At very high doses, toxic effects have been reported, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors involved in drug metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound has been shown to be efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects . The interaction with specific transporters or binding proteins that facilitate its cellular uptake and distribution remains to be fully characterized.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. Studies have indicated that the compound localizes primarily in the cytoplasm, where it interacts with its target enzymes and proteins

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-phenylphthalic anhydride followed by reduction and cyclization. The resulting intermediate is then reacted with ammonium acetate to form the final product.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "2-phenylphthalic anhydride", "Hydrazine hydrate", "Sodium borohydride", "Ammonium acetate" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with 2-phenylphthalic anhydride in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: The amide intermediate is reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is cyclized under acidic conditions to form the phthalazinone intermediate.", "Step 4: The phthalazinone intermediate is reacted with ammonium acetate in the presence of a catalyst such as palladium on carbon to form the final product, 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One." ] }

CAS No.

880487-62-7

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one

InChI

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)

InChI Key

DSDIWWSXOOXFSI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Synonyms

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Reactant of Route 2
Reactant of Route 2
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Reactant of Route 3
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Reactant of Route 4
Reactant of Route 4
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Reactant of Route 5
Reactant of Route 5
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Reactant of Route 6
Reactant of Route 6
4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.